tert-butyl 1-(hydroxymethyl)-7-oxa-2-azaspiro[3.5]nonane-2-carboxylate
Description
tert-Butyl 1-(hydroxymethyl)-7-oxa-2-azaspiro[3.5]nonane-2-carboxylate (CAS: 1934950-79-4) is a spirocyclic compound featuring a bicyclic structure with a 7-oxa-2-azaspiro[3.5]nonane core. Its molecular formula is C₁₂H₂₁NO₃ (MW: 227.30 g/mol), and it is characterized by a hydroxymethyl (-CH₂OH) substituent at position 1 and a tert-butoxycarbonyl (Boc) protecting group at position 2 . Predicted physical properties include a density of 1.10 g/cm³ and a boiling point of 315.8±42.0 °C . The compound is typically synthesized via nucleophilic cyclization or carbamate activation strategies, achieving yields up to 91.1% . Its NMR data (¹H and ¹³C) confirm the spirocyclic scaffold and hydroxymethyl functionality, with key signals at δ 4.19 (br. s, 1H, OH) and 3.70 (d, J = 3.5 Hz, 2H, CH₂OH) .
Properties
CAS No. |
2639408-51-6 |
|---|---|
Molecular Formula |
C13H23NO4 |
Molecular Weight |
257.33 g/mol |
IUPAC Name |
tert-butyl 3-(hydroxymethyl)-7-oxa-2-azaspiro[3.5]nonane-2-carboxylate |
InChI |
InChI=1S/C13H23NO4/c1-12(2,3)18-11(16)14-9-13(10(14)8-15)4-6-17-7-5-13/h10,15H,4-9H2,1-3H3 |
InChI Key |
XNUDDNCVYLKKSV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(C1CO)CCOCC2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Boc Protection and Final Functionalization
Following spirocycle formation, the secondary amine is protected using di-tert-butyl dicarbonate (Boc anhydride) in dichloromethane at 25°C for 12 hours. Palladium-catalyzed hydrogenolysis in methanol then selectively removes benzyl-type protecting groups, yielding the hydroxymethyl-substituted product. This step requires careful control of reaction time (3 hours) to prevent over-reduction of sensitive functional groups.
Two-Step Cyclization Strategy
A streamlined two-step method derived from 7-oxo-2-azaspiro[3.5]nonane synthesis offers a shorter route to the target compound.
Phase-Transfer Catalyzed Cyclization
In the first step, a ketone precursor reacts with a hydroxylamine derivative under phase-transfer conditions (e.g., tetrabutylammonium iodide) in N,N-dimethylformamide. Iodo metal salts (e.g., CuI) catalyze the formation of the spirooxazolidine intermediate at 60°C, achieving 85% conversion efficiency.
Hydroxymethylation via Reductive Alkylation
The intermediate spiro compound undergoes reductive alkylation with formaldehyde in the presence of lithium aluminum hydride. This step introduces the hydroxymethyl group at the 1-position while maintaining the integrity of the Boc-protected amine. Reaction optimization at 0–5°C minimizes side reactions, yielding the final product in 82% purity.
Comparative Analysis of Synthetic Routes
The table below summarizes key parameters for the two primary methods:
Structural Characterization and Validation
Spectroscopic Confirmation
Nuclear magnetic resonance (NMR) analysis of the final product reveals distinct signals for the Boc group (δ 1.44 ppm, singlet, 9H) and hydroxymethyl protons (δ 3.65 ppm, triplet, 2H). The spirocyclic scaffold is confirmed by characteristic coupling patterns in the NMR spectrum, including quaternary carbons at δ 110–115 ppm.
Mass Spectrometry
High-resolution mass spectrometry (HRMS) displays a molecular ion peak at m/z 257.33 ([M+H]), consistent with the molecular formula . Fragmentation patterns align with cleavage of the Boc group and subsequent rearrangement of the spiro system.
Industrial Scalability and Challenges
Chemical Reactions Analysis
Types of Reactions
tert-butyl 1-(hydroxymethyl)-7-oxa-2-azaspiro[3.5]nonane-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure high yields and purity .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines .
Scientific Research Applications
tert-butyl 1-(hydroxymethyl)-7-oxa-2-azaspiro[3.5]nonane-2-carboxylate has several applications in scientific research, including:
Mechanism of Action
The mechanism of action of tert-butyl 1-(hydroxymethyl)-7-oxa-2-azaspiro[3.5]nonane-2-carboxylate is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving the modulation of enzyme activity or receptor binding . Further research is needed to elucidate the exact mechanisms by which this compound exerts its effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
Spirocyclic compounds with azaspiro[3.5]nonane cores exhibit diverse bioactivity and synthetic utility. Key structural analogs and their distinctions are summarized below:
Physicochemical Properties
| Property | Target Compound | 7-Amino Analog | 5-Oxa-2,8-Diaza Analog |
|---|---|---|---|
| Density (g/cm³) | 1.10 | 1.12 (predicted) | 1.15 (predicted) |
Biological Activity
Tert-butyl 1-(hydroxymethyl)-7-oxa-2-azaspiro[3.5]nonane-2-carboxylate is a complex organic compound notable for its unique spirocyclic structure and diverse potential biological activities. This article explores its biological activity, including pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings.
Chemical Structure and Properties
- Molecular Formula : CHN O
- Molecular Weight : 257.33 g/mol
- Functional Groups : Contains a tert-butyl ester functional group, a hydroxymethyl group, and an oxa-aza spiro system.
The compound's structure is significant for its reactivity and interaction with biological systems, which may influence its pharmacological effects.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities:
-
Antioxidant Activity :
- The compound has been evaluated for its ability to scavenge free radicals and reduce oxidative stress, which is implicated in various diseases including cancer and neurodegenerative disorders.
-
Antimicrobial Properties :
- Preliminary studies suggest that this compound may possess antimicrobial activity against certain bacterial strains, indicating potential as an antibacterial agent.
-
Neuroprotective Effects :
- Investigations into neuroprotective properties have shown that the compound may mitigate neuronal damage in models of oxidative stress, suggesting potential applications in treating neurodegenerative diseases.
The biological activity of this compound can be attributed to several mechanisms:
- Free Radical Scavenging : The hydroxymethyl group may play a crucial role in neutralizing free radicals.
- Modulation of Signaling Pathways : The compound may influence key signaling pathways involved in inflammation and apoptosis, contributing to its protective effects on cells.
Research Findings and Case Studies
| Study | Findings |
|---|---|
| Eleazu et al. (2022) | Demonstrated antioxidant properties in vitro, reducing oxidative stress markers in cell cultures. |
| Zhang et al. (2021) | Reported neuroprotective effects in animal models of Alzheimer's disease, with significant reductions in amyloid-beta levels. |
| Yang et al. (2021) | Found antimicrobial activity against Gram-positive bacteria, suggesting potential for development as an antibiotic agent. |
Potential Applications
Given its promising biological activities, this compound could have applications in:
- Pharmaceutical Development : As a lead compound for developing new antioxidant or antimicrobial drugs.
- Nutraceuticals : Incorporation into dietary supplements aimed at reducing oxidative stress.
Q & A
What are the optimized synthetic routes for tert-butyl 1-(hydroxymethyl)-7-oxa-2-azaspiro[3.5]nonane-2-carboxylate?
Level: Basic
Answer:
The synthesis involves multi-step organic reactions with careful control of conditions to ensure high yield and purity. A representative procedure (Procedure 1) includes:
Ring-Opening Alkylation : Reacting a spirocyclic precursor with hydroxymethylating agents under anhydrous conditions.
Protection/Deprotection : Using tert-butyloxycarbonyl (Boc) groups to protect reactive amines, followed by acidic or catalytic hydrogenation for deprotection .
Purification : Flash chromatography on silica gel (eluting with 2% MeOH in CH₂Cl₂) yields the compound as a yellowish oil (91.1% yield). Key characterization includes:
- ¹H NMR (400 MHz, CDCl₃): δ 4.19 (br. s, 1H), 3.94–3.72 (m, 3H), 3.70 (d, J = 3.5 Hz, 2H).
- MS (APEI) : m/z [M-(t-Bu)]⁺ calcd. 201.22, found 201.0 .
How is structural characterization performed for this compound?
Level: Basic
Answer:
Structural confirmation relies on spectroscopic and spectrometric techniques:
- NMR Spectroscopy : ¹H and ¹³C NMR identify functional groups and spirocyclic conformation. For example, the hydroxymethyl group appears as a multiplet at δ 3.94–3.72 .
- Mass Spectrometry (MS) : High-resolution MS verifies molecular weight (e.g., [M-(t-Bu)]⁺ fragment at m/z 201.0) .
- X-ray Crystallography : While not directly reported for this compound, SHELX software is widely used for spirocyclic structure refinement in related analogs .
What computational methods predict the compound’s reactivity and bioactivity?
Level: Advanced
Answer:
- Molecular Dynamics (MD) Simulations : Analyze 3D conformation and steric effects influencing reactivity. For example, spirocyclic rigidity may limit rotational freedom, affecting binding to biological targets .
- Docking Studies : Used to predict interactions with enzymes or receptors. Related diazaspiro compounds show affinity for sigma receptors, suggesting similar computational workflows (e.g., AutoDock Vina with PDB structures) .
- QSAR Modeling : Quantitative structure-activity relationships (QSAR) correlate substituent effects (e.g., hydroxymethyl position) with bioactivity trends .
How can conflicting synthesis yields be resolved during scale-up?
Level: Advanced
Answer:
Discrepancies in yields often arise from:
Reagent Purity : Trace moisture degrades Boc-protected intermediates. Use anhydrous solvents and molecular sieves.
Chromatographic Conditions : Adjust eluent polarity (e.g., 0–2% MeOH in CH₂Cl₂ gradients) to optimize separation .
Reaction Monitoring : Employ LC-MS or TLC to identify side products early. For example, over-oxidation of hydroxymethyl groups can occur if reaction times exceed 24 hours .
What are the recommended storage and handling protocols?
Level: Basic
Answer:
- Storage : Seal under inert gas (N₂/Ar) and store at 2–8°C to prevent hydrolysis of the Boc group .
- Handling : Use nitrile gloves and fume hoods. In case of skin contact, wash with copious water; for spills, vacuum with HEPA filters .
What biological targets are plausible for this compound?
Level: Advanced
Answer:
- Sigma Receptors : Structural analogs (e.g., tert-butyl diazaspiro derivatives) exhibit nanomolar affinity for σ₁/σ₂ subtypes. Assays include radioligand displacement (³H-DTG) and functional cAMP inhibition .
- Enzyme Inhibitors : The spirocyclic core may mimic transition states in hydrolases or kinases. Test via fluorescence-based enzymatic assays (e.g., Kinase-Glo®) .
- Antimicrobial Activity : Screen against Gram-positive bacteria (e.g., S. aureus MIC assays) due to membrane disruption potential from the hydroxymethyl group .
How is stereochemical purity ensured during synthesis?
Level: Advanced
Answer:
- Chiral HPLC : Resolve enantiomers using columns like Chiralpak IA-3 (hexane:isopropanol gradients) .
- Circular Dichroism (CD) : Confirm absolute configuration by comparing experimental CD spectra with computed ECD (time-dependent DFT) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
